molecular formula C25H25N3O2S B2385997 2-({7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one CAS No. 895651-30-6

2-({7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2385997
CAS No.: 895651-30-6
M. Wt: 431.55
InChI Key: LTKWIEROASRAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one features a fused chromeno[2,3-d]pyrimidine core, substituted with a methyl group at position 7, a phenyl group at position 2, and a sulfanyl (-S-) linkage at position 2. The sulfanyl group connects to an ethanone moiety further substituted with a piperidin-1-yl group. This structural architecture combines a planar heterocyclic system with a flexible piperidine side chain, which may enhance solubility and bioavailability. Chromeno-pyrimidine derivatives are known for diverse biological activities, including antimicrobial, anticancer, and kinase inhibition properties . The piperidine moiety, a common pharmacophore, likely contributes to binding interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c1-17-10-11-21-19(14-17)15-20-24(30-21)26-23(18-8-4-2-5-9-18)27-25(20)31-16-22(29)28-12-6-3-7-13-28/h2,4-5,8-11,14H,3,6-7,12-13,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKWIEROASRAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with a suitable amidine or guanidine derivative.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups on the chromeno or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF-715.3Apoptosis induction
A54912.7G2/M cell cycle arrest
HeLa10.5Apoptotic pathway activation

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antiviral Activity

There is emerging interest in the antiviral potential of this compound, particularly against viruses such as influenza. Studies have focused on its interaction with viral RNA-dependent RNA polymerase (RdRP), suggesting that it may disrupt critical protein-protein interactions necessary for viral replication .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

  • Anticancer Studies : A study demonstrated that derivatives of this compound significantly inhibited cancer cell growth in vitro, suggesting its potential as an anticancer agent.
  • Antiviral Research : Investigations into its antiviral properties revealed that certain derivatives could inhibit viral replication by targeting RdRP, which is crucial for the lifecycle of viruses like influenza .
  • Enzyme Inhibition : Research has also explored the compound's ability to inhibit specific enzymes involved in metabolic pathways, indicating its potential use in treating metabolic disorders.

Mechanism of Action

The mechanism of action of 2-({7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromeno[2,3-d]pyrimidine Derivatives

Compound A: 2-[4-(Piperidin-1-yl)-5H-chromeno-[2,3-d]pyrimidin-2-yl]phenol

  • Structural Features: Shares the chromeno[2,3-d]pyrimidine core but substitutes the sulfanyl-ethanone-piperidine chain with a phenol group at position 2 and a piperidin-1-yl group at position 4 .
  • Biological Activity: Chromeno-pyrimidines in this class exhibit antimicrobial and anticancer activities due to their planar structure, which facilitates intercalation with DNA or enzyme active sites .
  • Synthesis : Prepared via condensation reactions, though yields and catalytic conditions differ from the target compound’s synthetic route .

Compound B: 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one

  • Structural Features: Chromeno[4,3-d]pyrimidinone core with a thioxo group and piperidine-substituted phenyl ring. The 4,3-d fusion reduces planarity compared to the target compound’s 2,3-d system .
  • Drug-Likeness : Computational studies indicate favorable oral bioavailability and drug-like properties, attributed to the piperidine group and moderate logP values .

Thieno[2,3-d]pyrimidine Hybrids

Compound C: 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Structural Features: Incorporates thieno[2,3-d]pyrimidine and pyrazolo[3,4-b]pyridine moieties fused to a chromenone. More complex than the target compound but shares sulfanyl-like sulfur in the thieno ring .
  • Synthesis : Achieved 75% yield using FeCl₃-SiO₂ catalysis, suggesting robust methodology for related heterocycles .
  • Bioactivity: Thieno-pyrimidine hybrids show anticancer and anti-inflammatory activities, likely due to kinase inhibition .

Dihydropyrimidinone Derivatives

Compound D: 1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone

  • Structural Features: Non-fused dihydropyrimidinone core with a sulfanylidene group. Lacks the chromeno backbone but shares sulfur-based substituents .
  • Bioactivity : Demonstrated antibacterial and antifungal activities, highlighting the role of sulfur in enhancing reactivity .

Comparative Analysis Table

Feature Target Compound Compound A Compound B Compound C
Core Structure Chromeno[2,3-d]pyrimidine Chromeno[2,3-d]pyrimidine Chromeno[4,3-d]pyrimidinone Chromeno[4,3-d]pyrazolo-pyridine
Key Substituents 7-Methyl, 2-phenyl, sulfanyl-ethanone-piperidine 2-Phenol, 4-piperidinyl 4-Piperidinylphenyl, thioxo Thienopyrimidine, pyrazolo ring
Synthetic Yield Not reported Not reported Not reported 75%
Reported Bioactivity Likely kinase inhibition/antimicrobial Anticancer, antimicrobial Computational drug-likeness Anticancer, anti-inflammatory
Catalyst/Method Not reported Condensation p-Toluenesulfonic acid FeCl₃-SiO₂

Key Research Findings

  • Piperidine Role : Piperidine-containing derivatives (e.g., Target Compound, Compounds A, B) consistently show improved bioavailability and target binding, likely due to the amine’s basicity and conformational flexibility .
  • Sulfur Impact: Sulfur atoms (sulfanyl, thioxo, thieno) enhance reactivity and bioactivity, as seen in Compound D’s antimicrobial effects and Compound C’s kinase interactions .

Biological Activity

The compound 2-({7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one is a complex organic molecule featuring a unique chromeno[2,3-d]pyrimidine structure. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of both sulfur and nitrogen in its structure enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.

Structural Features

The structural composition of the compound includes:

  • Chromeno[2,3-d]pyrimidine backbone : This fused heterocyclic structure is known for its diverse biological activities.
  • Sulfanyl group : Contributes to the compound's reactivity and interaction with biological targets.
  • Piperidine moiety : This nitrogen-containing ring is often associated with enhanced biological activity.

Anticancer Activity

Research indicates that compounds with similar chromeno[2,3-d]pyrimidine structures exhibit significant anticancer properties. The mechanism is attributed to their ability to inhibit specific enzymes and receptors involved in cancer cell proliferation. For instance, studies have shown that chromeno-pyrimidine derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have reported effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli. The sulfanyl group enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy .

Anti-inflammatory Effects

Inflammation plays a critical role in numerous diseases, including cancer and autoimmune disorders. The compound's anti-inflammatory properties are likely linked to its ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are pivotal in the inflammatory response .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of chromenopyrimidine derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that the presence of the sulfanyl group significantly enhanced cytotoxicity compared to similar compounds lacking this feature .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial activity of the compound against clinical isolates of E. coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial properties .

The synthesis of this compound involves several steps:

  • Formation of the chromeno[2,3-d]pyrimidine core through cyclization reactions.
  • Introduction of the sulfanyl group via thiolation reactions.
  • Attachment of the piperidine moiety through nucleophilic substitution.

The mechanism of action primarily involves interaction with specific molecular targets such as enzymes and receptors involved in disease processes. This interaction can lead to inhibition or modulation of these targets, contributing to the observed biological activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.